Acetic acid--(9H-fluoren-9-yl)methanol (1/1)
Overview
Description
Acetic acid–(9H-fluoren-9-yl)methanol (1/1): is a chemical compound that combines acetic acid and (9H-fluoren-9-yl)methanol in a 1:1 ratio. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is a white crystalline solid with a melting point of 90–92 °C and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
Acetic acid
is a simple carboxylic acid and a key chemical for numerous biochemical processes in the body. It’s involved in the production of energy in the form of adenosine triphosphate (ATP) through the citric acid cycle. It’s also used in the synthesis of fatty acids and cholesterol .
9H-Fluoren-9-ylmethanol
, on the other hand, is often used as a protecting reagent in peptide syntheses . It’s also used in the synthesis of deoxynucleoside 9-fluorenemethyl phosphorodithioates .
Biochemical Analysis
Biochemical Properties
Acetic acid–(9H-fluoren-9-yl)methanol (1/1) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of pyrokinin class of insect neuropeptides . The compound’s interaction with enzymes such as acetyltransferases and dehydrogenases can influence the acetylation and oxidation-reduction reactions, respectively. These interactions are crucial for the regulation of metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetic acid–(9H-fluoren-9-yl)methanol (1/1) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(9H-fluoren-9-yl)methanol typically involves the reaction of acetic acid with (9H-fluoren-9-yl)methanol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with (9H-fluoren-9-yl)methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of acetic acid–(9H-fluoren-9-yl)methanol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(9H-fluoren-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid–(9H-fluoren-9-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Fluorene-9-acetic acid: Shares a similar fluorenyl structure but differs in the functional groups attached.
(9H-Fluoren-9-yl)methanol: The parent compound without the acetic acid moiety.
2,7-Dinitro-9H-fluoren-9-one: A derivative with nitro groups that exhibit different reactivity and applications.
Uniqueness
Acetic acid–(9H-fluoren-9-yl)methanol is unique due to its combination of acetic acid and (9H-fluoren-9-yl)methanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where both components’ properties are desired .
Properties
IUPAC Name |
acetic acid;9H-fluoren-9-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O.C2H4O2/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;1-2(3)4/h1-8,14-15H,9H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSRVQICWIKIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70803308 | |
Record name | Acetic acid--(9H-fluoren-9-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70803308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63839-86-1 | |
Record name | Acetic acid--(9H-fluoren-9-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70803308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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